molecular formula C16H22N2O3 B5307448 1-allyl-4-(3,4-dimethoxybenzoyl)piperazine

1-allyl-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No. B5307448
M. Wt: 290.36 g/mol
InChI Key: VLIHFXHSRINVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-4-(3,4-dimethoxybenzoyl)piperazine, commonly known as ADMBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADMBP is a piperazine derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and applications in lab experiments.

Mechanism of Action

ADMBP acts as a sigma-1 receptor agonist and has been shown to modulate the activity of various ion channels and receptors, including the voltage-gated calcium channels and N-methyl-D-aspartate receptors. ADMBP has also been shown to regulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
ADMBP has been shown to exhibit various biochemical and physiological effects, including the modulation of cellular signaling pathways, the regulation of gene expression, and the induction of apoptosis in cancer cells. ADMBP has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

ADMBP has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. ADMBP also has a relatively long half-life, which allows for extended experiments. However, ADMBP has limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on ADMBP, including the development of more efficient synthesis methods, the identification of new targets for ADMBP, and the investigation of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Further research is also needed to determine the optimal dosage and administration of ADMBP and to investigate its potential side effects.
In conclusion, ADMBP is a promising compound that has shown potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting target for further investigation. Further research is needed to fully understand the potential of ADMBP and to develop new applications for this compound.

Synthesis Methods

ADMBP can be synthesized using various methods, including the reaction between 1-allylpiperazine and 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst. Another method involves the reaction between 1-allylpiperazine and 3,4-dimethoxybenzaldehyde in the presence of a reducing agent. These methods are efficient and yield high-quality ADMBP.

Scientific Research Applications

ADMBP has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. ADMBP has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. ADMBP has also been used as a probe to study the binding of other compounds to the sigma-1 receptor, which is involved in various physiological and pathological processes.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-7-17-8-10-18(11-9-17)16(19)13-5-6-14(20-2)15(12-13)21-3/h4-6,12H,1,7-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIHFXHSRINVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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